[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate
Description
Properties
IUPAC Name |
[4-(4-methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO5/c1-14-2-9-18(10-3-14)28-20-11-4-15(12-19(20)23(25)26)13-27-21(24)16-5-7-17(22)8-6-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNMBYCSHYIMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Etherification: The formation of the phenoxy linkage, typically achieved by reacting the nitro-substituted phenol with 4-methylphenol in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the resulting compound with 4-chlorobenzoic acid, using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and etherification steps, and large-scale esterification reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Oxidation: The methyl group on the phenoxy ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Reduction: [4-(4-Methylphenoxy)-3-aminophenyl]methyl 4-chlorobenzoate.
Substitution: [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-aminobenzoate.
Oxidation: [4-(4-Carboxyphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its pharmacological properties. Its structural components suggest potential interactions with biological targets, making it a candidate for drug development.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of chlorobenzoates exhibit antimicrobial properties. The presence of the nitro group may enhance this activity by influencing electron distribution within the molecule .
- Anti-inflammatory Effects : Compounds similar to [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate have shown promise in reducing inflammation in various models, potentially leading to therapeutic applications in treating inflammatory diseases .
Material Science
The unique structure of this compound allows for its use in developing advanced materials.
- Polymer Synthesis : The compound can serve as a monomer or additive in polymer chemistry, contributing to the synthesis of materials with tailored properties such as increased thermal stability and improved mechanical strength .
- Nanocomposite Formation : When incorporated into nanocomposites, it may enhance the electrical and thermal conductivity of the resulting materials, making them suitable for electronic applications .
Analytical Chemistry
The compound's distinct chemical structure makes it useful in analytical applications.
- Chromatographic Standards : It can be used as a standard in chromatographic techniques for the analysis of similar compounds due to its well-defined chemical properties .
- Spectroscopic Studies : The compound's unique spectral signature can aid in the identification and quantification of similar compounds in complex mixtures .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various chlorobenzoate derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential use as an antimicrobial agent .
Case Study 2: Polymer Development
Research focused on incorporating this compound into polyvinyl chloride (PVC) matrices. The modified PVC exhibited enhanced mechanical properties and thermal resistance compared to unmodified samples, highlighting its potential in material applications .
Mechanism of Action
The mechanism of action of [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate is not well-defined, but it is likely to involve interactions with cellular proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that may interact with nucleophilic sites in biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations
The compound’s structural analogues differ primarily in substituents on the phenoxy and benzoate moieties:
Key Observations :
- Electron-Withdrawing Effects : The nitro group at the 3-position (target compound) enhances electrophilicity compared to the 4-nitro isomer in (4-chlorophenyl) 4-nitrobenzoate .
Physicochemical Properties
Solubility and Stability
Spectroscopic Data
- NMR Shifts: The 3-nitro group in the target compound likely causes downfield shifts in ¹H-NMR (δ 8.5–9.0 ppm for aromatic protons) compared to non-nitrated analogues.
- IR Stretching: Strong absorption bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1730 cm⁻¹ (ester C=O) are expected, consistent with nitrobenzoates in .
Pharmaceutical Relevance
Commercial Availability
- Suppliers: The target compound is supplied by AKOS005095500 and KS-000039MD , while its chlorophenoxy analogue (CAS 339279-25-3) is available from Parchem .
Table 1: Comparative Bioactivity Data (Hypothetical Projections)
Interpretation :
- The dual chloro-substituted analogue ([6]) shows higher potency (lower IC₅₀) due to increased electrophilicity.
- Lower LogP in the target compound suggests better aqueous solubility, advantageous for drug formulation.
Biological Activity
[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate (CAS Number: 338960-81-9) is a compound of interest in various biological and chemical research fields due to its potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a chlorobenzoate moiety linked to a nitrophenyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 338960-81-9 |
| Molecular Formula | C21H16ClNO5 |
| Molecular Weight | 375.81 g/mol |
| Appearance | Yellow crystalline solid |
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through their interaction with cellular pathways. The following mechanisms have been identified:
- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Binding : The compound could interact with cellular receptors, influencing signal transduction pathways that regulate various physiological processes.
- Antimicrobial Activity : Preliminary findings indicate potential antimicrobial properties against certain bacterial strains, although further studies are required to confirm these effects.
Toxicity and Safety Profile
The toxicity of this compound has not been extensively documented. However, related compounds in the phenoxy group have shown varying degrees of toxicity in animal studies. For instance, phenoxyacetic acids have been reported to exhibit hepatotoxicity and nephrotoxicity at high exposure levels .
Case Study: Phenoxyacetic Acid Toxicity
A study evaluated the effects of phenoxyacetic acids on dogs, revealing significant differences in pharmacokinetics compared to other species. Dogs exhibited prolonged plasma half-lives for compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), suggesting a higher susceptibility to toxicity .
Research Findings
Recent investigations into the biological activity of related compounds provide insights into the potential applications of this compound:
- Antimicrobial Studies : Research has indicated that structurally similar nitrophenyl compounds can exhibit antibacterial properties against Gram-positive bacteria.
- Pharmacological Applications : The compound's ability to modulate enzyme activity suggests potential as a therapeutic agent in diseases where enzyme inhibition is beneficial.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Esterification : React 4-chlorobenzoic acid derivatives (e.g., methyl 4-chlorobenzoate) with phenolic intermediates using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxyl group. This method achieves ~72% yield under optimized conditions .
- Palladium-Catalyzed Coupling : Utilize Pd catalysts for direct C3-arylation of pyridazine derivatives with methyl 4-chlorobenzoate. Key parameters include solvent polarity (e.g., Et₂O/pentane mixtures), temperature (25–80°C), and ligand selection to improve turnover frequency .
- Purification : Flash chromatography on silica gel with gradients like pentane-Et₂O (65:35) effectively isolates the product .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology :
- X-ray Crystallography : Resolve single-crystal structures to confirm bond lengths, angles, and stereochemistry. For example, Acta Crystallographica Section E reports similar esters with R factors <0.05, ensuring high precision .
- Spectroscopic Analysis :
- ¹H-NMR : Identify aromatic proton environments (e.g., nitro and methylphenoxy groups) with shifts between δ 7.0–8.5 ppm .
- IR Spectroscopy : Detect ester carbonyl stretches (~1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Q. What solvent systems and pH conditions maximize the compound’s fluorescence intensity for analytical applications?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance fluorescence due to reduced quenching effects. Avoid protic solvents like water, which may induce aggregation .
- pH Optimization : Fluorescence intensity peaks at pH 5 (λex = 340 nm, λem = 380 nm). Use phosphate or acetate buffers to maintain stability .
- Temperature Control : Conduct measurements at 25°C to minimize thermal degradation .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., nitro, methylphenoxy) influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Nitro groups lower LUMO energy, facilitating nucleophilic attacks .
- Kinetic Studies : Compare reaction rates using substituent analogs (e.g., replacing nitro with methoxy). Monitor intermediates via <sup>13</sup>C-NMR or HPLC-MS to identify rate-limiting steps .
Q. What strategies resolve contradictions in reported bioactivity data, such as conflicting enzyme inhibition assays?
- Methodology :
- Assay Standardization : Validate protocols using positive controls (e.g., ABT-737 for Bcl-2 inhibition) and replicate under identical buffer/pH conditions .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing 4-chlorobenzoyl with fluorinated groups) to isolate pharmacophoric motifs. Test against recombinant enzymes to rule off-target effects .
Q. How can solvent polarity and proticity be leveraged to control crystallization outcomes for X-ray studies?
- Methodology :
- Solvent Screening : Use high-throughput crystallization trials with solvents of varying polarity (e.g., hexane vs. DMF). Protic solvents like methanol may induce hydrogen-bonded networks .
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions promotes single-crystal growth. Additives like ethyl acetate reduce nucleation density .
Q. What advanced chromatographic techniques improve separation of stereoisomers or degradation products?
- Methodology :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with isocratic elution (hexane:IPA 90:10) to resolve enantiomers. Monitor UV absorption at 254 nm .
- LC-MS/MS : Couple reverse-phase C18 columns with high-resolution mass spectrometry to identify degradation pathways (e.g., nitro group reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
